molecular formula C15H18ClN5OS B5499440 N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5499440
M. Wt: 351.9 g/mol
InChI Key: HONPWIHKJHHORN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a triazole ring, and a sulfanyl-acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 5-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving appropriate precursors such as hydrazine and an alkylating agent.

    Coupling Reaction: The pyridine derivative and the triazole compound are coupled using a sulfanyl-acetamide linker under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring or the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or triazole derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to disruption of cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
  • **4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide .
  • **5-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)-4-pentyl-4H-1,2,4-triazol-3-one .

Uniqueness

N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c1-21-14(10-4-2-3-5-10)19-20-15(21)23-9-13(22)18-12-7-6-11(16)8-17-12/h6-8,10H,2-5,9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONPWIHKJHHORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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